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molecular formula C7H9BO2S B1333548 4-(Methylthio)phenylboronic acid CAS No. 98546-51-1

4-(Methylthio)phenylboronic acid

Cat. No. B1333548
M. Wt: 168.03 g/mol
InChI Key: IVUHTLFKBDDICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06222048B1

Procedure details

n-BuLi in hexane (2.5M, 625 mmol, 250 ml) is added slowly to a mechanically stirred solution of 4-bromothioanisole (100 g, 492 mmol) in THF (1 ) below −55° C. (internal temp.). After aging at −72° C. for 1 h trimethylborate (73 ml, 1.3 eq.) is added at such a rate to keep the internal temperature below −55° C. After 0.25 h at −78° C. the solution was allowed to warm to 0° C. for 10 min. 2N HCL (500 ml) is added and the solvent is evaporated. Water (500 ml) is added and the product is extracted with EtOAc (1.5 ). The organic layer is dried over Na2SO4, concentrated and the solid is stirred in hexane (500 ml) for 2 h. Filtartion gave 61.9 g (75%) of the desired product. 1H NMR (acetone-d6, 400 MHz) δ7.80 (d, 2H), 7.22 (d, 2H), 7.15 (s, 2H), 2.50 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.Br[C:13]1[CH:18]=[CH:17][C:16]([S:19][CH3:20])=[CH:15][CH:14]=1.C[O:22][B:23](OC)[O:24]C>C1COCC1>[CH3:20][S:19][C:16]1[CH:17]=[CH:18][C:13]([B:23]([OH:24])[OH:22])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
250 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
73 mL
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solid is stirred in hexane (500 ml) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below −55° C
WAIT
Type
WAIT
Details
After 0.25 h at −78° C. the solution was allowed
Duration
0.25 h
ADDITION
Type
ADDITION
Details
2N HCL (500 ml) is added
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
Water (500 ml) is added
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with EtOAc (1.5 )
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 61.9 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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